1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of tert-butyl and methyl groups, along with the hydroxymethyl and dicarboxylate functionalities, imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or its equivalents.
Carboxylation: The dicarboxylate groups are typically introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dicarboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions, often under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the dicarboxylate groups can produce primary alcohols.
Scientific Research Applications
1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks one carboxylate group, leading to different reactivity and applications.
1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxamide: Contains amide groups instead of carboxylates, affecting its chemical behavior and biological activity.
Uniqueness: 1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWKOSZCAHYJE-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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